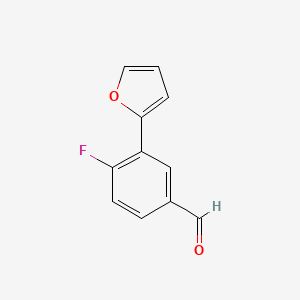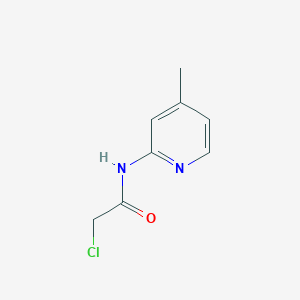
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is a specialized organosilicon compound with the molecular formula C12H19F9Si. It is characterized by the presence of a nonafluorohexyl group attached to a silicon atom, which is further bonded to two isopropyl groups. This compound is known for its unique chemical properties, particularly its high fluorine content, which imparts significant hydrophobicity and chemical stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne. The reaction is usually catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled conditions of temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The silicon atom can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles.
Hydrosilylation: As mentioned earlier, this compound can be synthesized through hydrosilylation and can also participate in similar reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Transition Metal Catalysts: Platinum, rhodium, and palladium complexes are often used as catalysts.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can react with the silicon atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of organosilicon compounds with different functional groups .
科学的研究の応用
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane has several applications in scientific research:
作用機序
The mechanism of action of Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane involves its interaction with various molecular targets through its silicon and fluorine atoms. The nonafluorohexyl group imparts significant hydrophobicity, allowing the compound to interact with hydrophobic surfaces and molecules. The silicon atom can form bonds with various nucleophiles, facilitating its incorporation into different chemical structures .
類似化合物との比較
Similar Compounds
Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane: This compound has a longer fluorinated chain, which may impart even greater hydrophobicity and chemical stability.
Trimethoxy(3,3,3-trifluoropropyl)silane: This compound has a shorter fluorinated chain and different functional groups, leading to different reactivity and applications.
Uniqueness
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is unique due to its specific combination of isopropyl and nonafluorohexyl groups attached to the silicon atom. This structure provides a balance of hydrophobicity, chemical stability, and reactivity, making it valuable for a wide range of applications in research and industry .
特性
CAS番号 |
356056-13-8 |
|---|---|
分子式 |
C12H19F9Si |
分子量 |
362.35 g/mol |
IUPAC名 |
3,3,4,4,5,5,6,6,6-nonafluorohexyl-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H19F9Si/c1-7(2)22(8(3)4)6-5-9(13,14)10(15,16)11(17,18)12(19,20)21/h7-8,22H,5-6H2,1-4H3 |
InChIキー |
HLHROOLJMZEEDN-UHFFFAOYSA-N |
SMILES |
CC(C)[SiH](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C)C |
正規SMILES |
CC(C)[SiH](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



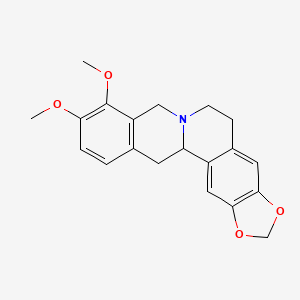
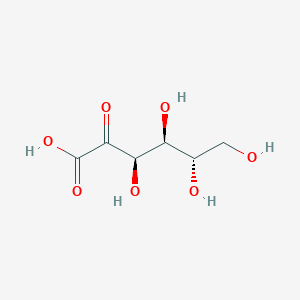
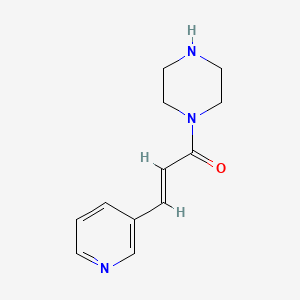
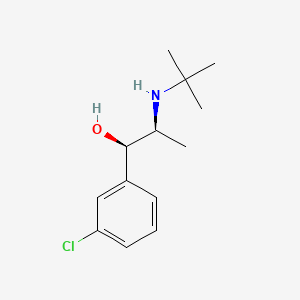
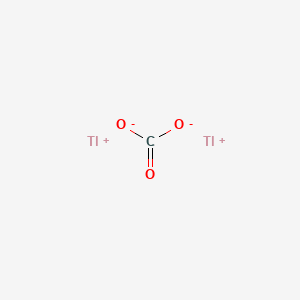
![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3433449.png)
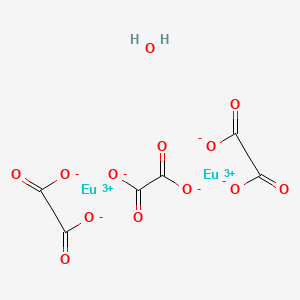
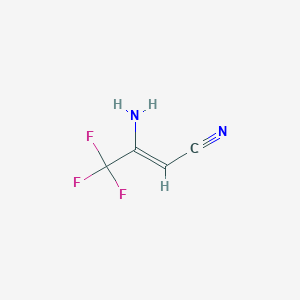
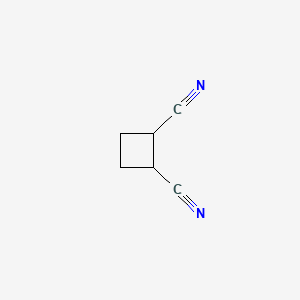
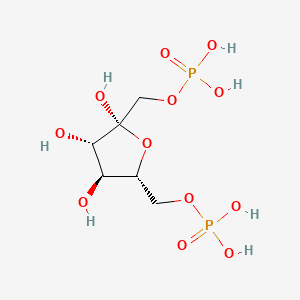
![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B3433482.png)
